molecular formula C40H69N5O7 B1665329 Auristatin E CAS No. 160800-57-7

Auristatin E

Cat. No. B1665329
M. Wt: 732 g/mol
InChI Key: WOWDZACBATWTAU-FEFUEGSOSA-N
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Description

Auristatin E, also known as Monomethyl auristatin E (MMAE), is a synthetic antineoplastic agent . It is highly toxic and cannot be used as a drug itself. Instead, it is linked to a monoclonal antibody (MAB) which directs it to the cancer cells . MMAE is a potent antimitotic drug derived from peptides occurring in marine shell-less mollusc Dolabella auricularia .


Synthesis Analysis

The development of an integrin αvβ6-selective peptide-drug conjugate (PDC) was achieved by combining the therapeutic efficacy of MMAE with the selectivity of the αvβ6-binding peptide . The PDC exhibited high human serum stability, integrin αvβ6-selective internalization, cell binding, and cytotoxicity .


Chemical Reactions Analysis

MMAE is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Scientific Research Applications

Development in Antibody Drug Conjugates (ADCs)

Auristatin E, a derivative of the natural product Dolastatin 10, has seen significant development as a payload in antibody drug conjugates (ADCs) for cancer treatment. Recent advancements have focused on the structural modifications of auristatin E, enhancing its biological activities in tumor cell proliferation assays. Over 30 ADCs in clinical trials currently employ auristatins as payloads, with notable examples including brentuximab vedotin (Maderna & Leverett, 2015).

Tubulin Polymerization Inhibition

The auristatins, including auristatin E, are known for their role in inhibiting tubulin polymerization, displaying high potency against a broad array of cancer cells. This mechanism is crucial for their effectiveness in ADCs, with monomethyl auristatin E (MMAE) being a key example used in clinically approved drugs (Doronina & Senter, 2019).

Novel Analogs and Cocrystal Studies

Innovative auristatin analogs with N-terminal modifications have been developed, including the lead auristatin PF-06380101. These modifications led to analogs with enhanced potencies and different ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Cocrystal structures with tubulin provide insights into their binding modes, aiding in further drug design (Maderna et al., 2014).

Linker Technology in ADCs

Research into linker technology has demonstrated that the manipulation of peptide sequences used to attach auristatins to monoclonal antibodies can lead to highly potent and specific ADCs with improved therapeutic windows. This includes the exploration of dipeptide linkers and their effects on ADC potency and activity (Doronina et al., 2008).

Bystander and Cytotoxic Activities

Novel auristatins have been developed that combine both bystander activity and cytotoxicity on multidrug-resistant cell lines, broadening their application in drug-resistant cancer treatments. These auristatins demonstrate the potential of structure-based design in increasing cell permeability and activity (Moquist et al., 2020).

Safety And Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

Given their advanced pharmaceutical properties, next-generation HER2-targeted ADCs have the potential to be active beyond traditional HER2-positive breast cancer and may be effective in cells with low expression of HER2 or ERBB2 mutations, opening a spectrum of new possible clinical applications . Ongoing challenges include improving target-specificity, optimizing the toxicity profile, and identifying biomarkers for patient selection .

properties

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWDZACBATWTAU-FEFUEGSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H69N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Auristatin E

CAS RN

160800-57-7
Record name L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydro xy-1-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,740
Citations
JA Francisco, CG Cerveny, DL Meyer, BJ Mixan… - Blood, 2003 - ashpublications.org
… cytotoxic agent monomethyl auristatin E (MMAE) to create the antibody-drug conjugate cAC10-vcMMAE. MMAE, a derivative of the cytotoxic tubulin modifier auristatin E, was covalently …
Number of citations: 049 ashpublications.org
KF Tse, M Jeffers, VA Pollack, DA McCabe… - Clinical cancer research …, 2006 - AACR
… Synthesis of the activated valinecitrulline linker and auristatin E used in these studies … auristatin E. After 30 minutes, any free maleimidocaproyl-valine-citruline-monomethyl auristatin E …
Number of citations: 216 aacrjournals.org
AM Sochaj-Gregorczyk… - Journal of …, 2016 - ingentaconnect.com
… The conjugate is composed of the ZHER2:2891 affibody that recognizes HER2 and a highly potent cytotoxic drug auristatin E. The ZHER2:2891 molecule does not contain cysteine(s) in …
Number of citations: 26 www.ingentaconnect.com
KE Burns, MK Robinson, D Thévenin - Molecular pharmaceutics, 2015 - ACS Publications
… In this study, we investigate the efficacy of pHLIP to target and deliver the highly potent and clinically validated microtubule inhibitor monomethyl auristatin E (MMAE) to cancer cells and …
Number of citations: 62 pubs.acs.org
SJ Scales, N Gupta, G Pacheco, R Firestein… - Molecular cancer …, 2014 - AACR
… We generated novel antimesothelin antibodies and conjugated an internalizing one (7D9) to the microtubule-disrupting drugs monomethyl auristatin E (MMAE) and MMAF, finding the …
Number of citations: 58 aacrjournals.org
L Buckel, EN Savariar, JL Crisp, KA Jones, AM Hicks… - Cancer research, 2015 - AACR
… We hypothesized that the anti-tubulin agent monomethyl auristatin E (MMAE), a component of a clinically approved antibody-directed conjugate, could function as a potent …
Number of citations: 57 aacrjournals.org
D Cunningham, KR Parajuli, C Zhang, G Wang… - The …, 2016 - Wiley Online Library
… In the present study, we seek to determine the bone-enriching capabilities of monomethyl auristatin E phosphate (MMAEp), a derivative of the potent antimitotic monomethyl auristatin E (…
Number of citations: 23 onlinelibrary.wiley.com
R Gébleux, M Stringhini, R Casanova… - … journal of cancer, 2017 - Wiley Online Library
… A site‐specific coupling of F16 in IgG format with a monomethyl auristatin E (MMAE) derivative, featuring a valine‐citrulline dipeptide linker equipped with a self‐immolative spacer, …
Number of citations: 111 onlinelibrary.wiley.com
AE Machulkin, AA Uspenskaya, NU Zyk… - Journal of Medicinal …, 2021 - ACS Publications
… In this work, we implemented a synthetic approach to a conjugate based on monomethyl auristatin E, where a previously optimized ligand with a high affinity to PSMA was used as the …
Number of citations: 11 pubs.acs.org
L Pes, SD Koester, JP Magnusson, S Chercheja… - Journal of Controlled …, 2019 - Elsevier
… the highly toxic drug payload auristatin E to assess whether the … In this study, we describe two auristatin E-based albumin-… In this work we focused our attention on auristatin E, a …
Number of citations: 24 www.sciencedirect.com

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